molecular formula C13H19NO4 B8410435 tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate

tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate

Cat. No.: B8410435
M. Wt: 253.29 g/mol
InChI Key: LHAVNJFXFCOUED-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methoxyphenyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydroxymethyl)-2-methoxyphenylcarbamate typically involves the reaction of 4-(hydroxymethyl)-2-methoxyphenol with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-(hydroxymethyl)-2-methoxyphenylcarbamate may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Flow microreactor systems have been employed to achieve a more sustainable and scalable synthesis process . These systems allow for precise control over reaction parameters, leading to improved product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate moiety can be reduced to yield the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 4-(carboxymethyl)-2-methoxyphenylcarbamate.

    Reduction: Formation of 4-(hydroxymethyl)-2-methoxyaniline.

    Substitution: Formation of various substituted phenylcarbamates depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and coatings with enhanced properties

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-2-methoxyphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. Additionally, the methoxyphenyl group can engage in hydrophobic interactions with protein surfaces, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(hydroxymethyl)phenylcarbamate
  • Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(hydroxymethyl)-2-methylindole

Uniqueness

tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate is unique due to the presence of both a methoxy group and a hydroxymethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-10-6-5-9(8-15)7-11(10)17-4/h5-7,15H,8H2,1-4H3,(H,14,16)

InChI Key

LHAVNJFXFCOUED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)CO)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of protected alcohol 7 (242.4 mg, 0.66 mmol) in THF (2.5 ml) was added a solution of 1M tetrabutylammonium fluoride in THF (0.73 ml, 0.73 mmol) and the mixture was stirred at room temperature for 24 hrs. The crude product was adsorbed on silica gel and purified by MPLC, eluting with hexanes/ethyl acetate 40%-50% gradient to give the title alcohol (92.9 mg, 56% yield). H-NMR (400 MHz, CD2Cl2): 8.85 (1H, brs) 7.78 (1H, d, J=8 Hz) 7.09 (1H, s) 6.82 (1H, dd, J=8 Hz, 0.4 Hz) 4.58 (2H, d, J=4 Hz) 3.5 (1H, t, J=4 Hz) 1.18 (9H, s).
Name
alcohol
Quantity
242.4 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.73 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
56%

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